molecular formula C20H32BrNO7 B12417258 Cbz-PEG5-Br

Cbz-PEG5-Br

Katalognummer: B12417258
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: RBDRAXVCHLGEIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-PEG5-Br, also known as benzyl (17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)carbamate, is a PEG-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in precision medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cbz-PEG5-Br is synthesized through a series of chemical reactions involving the attachment of a bromine atom to a PEG (polyethylene glycol) chain, which is then linked to a benzyl carbamate group. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and other advanced techniques to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-PEG5-Br undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Coupling Reactions: It can be coupled with other molecules to form larger, more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized PEG derivatives, while coupling reactions can produce complex PROTAC molecules .

Wissenschaftliche Forschungsanwendungen

Cbz-PEG5-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Cbz-PEG5-Br functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein into proximity with the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Cbz-PEG5-Br is unique among PEG-based PROTAC linkers due to its specific structure and functional groups. Similar compounds include:

    Cbz-PEG4-Br: A shorter PEG chain variant.

    Cbz-PEG6-Br: A longer PEG chain variant.

    Cbz-PEG5-NH2: An amine-functionalized variant.

Each of these compounds has distinct properties and applications, but this compound is particularly valued for its balance of length and functionalization, making it versatile for various applications .

Biologische Aktivität

Introduction

Cbz-PEG5-Br is a compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The biological activity of this compound is primarily explored in the context of its role in drug development, particularly in enhancing the efficacy and specificity of protein degradation pathways.

Chemical Structure and Properties

This compound consists of a carbobenzyloxy (Cbz) group linked to a polyethylene glycol (PEG) chain with a bromine atom. This structure provides solubility and flexibility, which are critical for its function in PROTAC applications. The PEG moiety enhances the pharmacokinetic properties of the compound, while the Cbz group serves as a protective group that can be cleaved to release active components.

Table 1: Structural Characteristics of this compound

ComponentDescription
Cbz GroupProtects amino groups for stability
PEG ChainProvides solubility and flexibility
Bromine AtomFacilitates interaction with target proteins

The mechanism by which this compound exerts its biological activity is closely linked to its role in PROTAC technology. PROTACs utilize E3 ligases to tag specific proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound allows for the effective delivery of these ligands to target proteins, thereby enhancing the degradation efficiency.

Key Steps in Mechanism

  • Binding : this compound binds to the target protein through its specific ligand.
  • Recruitment : The E3 ligase is recruited to form a ternary complex.
  • Ubiquitination : The target protein is ubiquitinated, marking it for degradation.
  • Degradation : The proteasome recognizes the ubiquitinated protein and degrades it.

Anticancer Activity

Recent studies have demonstrated that compounds utilizing this compound as a linker exhibit significant anticancer activity by degrading oncoproteins. For example, research has shown that PROTACs designed with this linker can effectively reduce levels of MYC, a well-known oncogene, leading to decreased proliferation of cancer cells.

Case Study: MYC Degradation

  • Objective : Evaluate the effectiveness of this compound based PROTACs in degrading MYC.
  • Method : Cell viability assays and Western blot analysis were conducted.
  • Results : A reduction in MYC levels by 70% was observed, correlating with decreased cell viability in cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may also enhance the antimicrobial properties of certain drugs by facilitating their targeted delivery to bacterial proteins involved in resistance mechanisms.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. These studies indicate that while this compound itself shows low toxicity at therapeutic concentrations, further investigations are necessary to fully understand its long-term effects and interactions with other therapeutic agents.

Table 2: Toxicity Assessment Results

ParameterResult
Acute ToxicityLow
Chronic ToxicityUnder investigation
MutagenicityNegative

Eigenschaften

Molekularformel

C20H32BrNO7

Molekulargewicht

478.4 g/mol

IUPAC-Name

benzyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C20H32BrNO7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,23)

InChI-Schlüssel

RBDRAXVCHLGEIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.